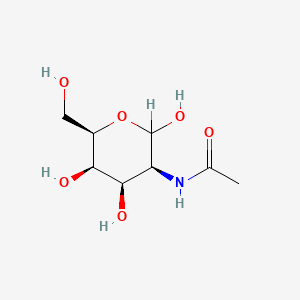
2'-Nor Thiamine Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2’-Nor Thiamine Hydrochloride Salt, also known as Thiamine, is intracellular glucose metabolism . Thiamine plays a crucial role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain the proper functioning of the heart, nervous, and digestive systems .
Mode of Action
Thiamine interacts with its targets by inhibiting the effect of glucose and insulin on arterial smooth muscle cell proliferation . This interaction results in changes in the body’s energy metabolism, leading to the conversion of carbohydrates and fat into energy .
Biochemical Pathways
Thiamine affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . Some thiamine-dependent enzymes are involved in energy metabolism and biosynthesis of nucleic acids, while others are part of the antioxidant machinery . Thiamine deficiency can result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin), with severe consequences especially during brain development .
Pharmacokinetics
Thiamine is absorbed by both an active and nonsaturable passive process . The absorption, distribution, metabolism, and excretion (ADME) properties of Thiamine have a significant impact on its bioavailability. High blood levels of Thiamine can be achieved rapidly with oral Thiamine Hydrochloride . The pharmacokinetic profile of oral Thiamine Hydrochloride shows that the area under the curve (AUC) and maximum concentration (Cmax) values increase nonlinearly between 100 mg and 1500 mg doses .
Result of Action
The molecular and cellular effects of Thiamine’s action are primarily related to energy metabolism. Thiamine helps the body convert carbohydrates and fat into energy, which is essential for normal growth and development . It also helps maintain the proper functioning of the heart, nervous, and digestive systems .
Action Environment
The action, efficacy, and stability of Thiamine can be influenced by environmental factors. For instance, Thiamine is more stable in solutions with a pH of 3 than in solutions with a pH of 6 . Moreover, Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites, among effects from other food matrix components .
Biochemical Analysis
Biochemical Properties
2’-Nor Thiamine Hydrochloride Salt plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It acts as a coenzyme for several enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes are essential for the Krebs cycle and the pentose phosphate pathway, which are vital for energy production and cellular function .
Cellular Effects
2’-Nor Thiamine Hydrochloride Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of neurons by enhancing glucose metabolism, which is critical for energy production in the brain. Additionally, it plays a role in the synthesis of neurotransmitters and nucleic acids, which are essential for proper neuronal function .
Molecular Mechanism
At the molecular level, 2’-Nor Thiamine Hydrochloride Salt exerts its effects by binding to specific enzymes and acting as a coenzyme. It facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units in the pentose phosphate pathway. This compound also influences gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Nor Thiamine Hydrochloride Salt have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and concentration. Studies have shown that it is more stable in acidic conditions (pH 3) compared to neutral conditions (pH 6). Over time, the degradation of 2’-Nor Thiamine Hydrochloride Salt can lead to a decrease in its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 2’-Nor Thiamine Hydrochloride Salt vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodents. At high doses, it can lead to adverse effects such as neurotoxicity and oxidative stress. The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
2’-Nor Thiamine Hydrochloride Salt is involved in several metabolic pathways, including the Krebs cycle and the pentose phosphate pathway. It interacts with enzymes such as pyruvate dehydrogenase and transketolase, which are essential for the conversion of carbohydrates into energy. This compound also affects the levels of metabolites such as NADH and ATP, which are critical for cellular energy production .
Transport and Distribution
Within cells, 2’-Nor Thiamine Hydrochloride Salt is transported and distributed by specific transporters, including SLC19A2 and SLC19A3. These transporters facilitate the uptake of the compound across the plasma membrane and its distribution to various cellular compartments. The localization of 2’-Nor Thiamine Hydrochloride Salt within cells is essential for its function as a coenzyme in metabolic pathways .
Subcellular Localization
2’-Nor Thiamine Hydrochloride Salt is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on energy metabolism. The compound is directed to these compartments by specific targeting signals and post-translational modifications. Its localization is crucial for its role in facilitating the activity of enzymes involved in the Krebs cycle and the pentose phosphate pathway .
Preparation Methods
The synthesis of 2’-Nor Thiamine Hydrochloride Salt involves several steps. One common method includes the reaction of thiamine chloride hydrochloride with phosphoric acid in the presence of a catalyst to produce thiamine polyphosphates. The thiamine derivative is then isolated from the reaction mass and converted into its hydrochloride salt . Another method involves the use of anion-exchange resin to prepare water-soluble thiamine salts . Industrial production methods often involve the use of dried hydrogen chloride gas passed through methyl alcohol to prepare the hydrochloride salt .
Chemical Reactions Analysis
2’-Nor Thiamine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water, often catalyzed by acids or bases
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiamine disulfide, while reduction can produce thiamine .
Scientific Research Applications
2’-Nor Thiamine Hydrochloride Salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
2’-Nor Thiamine Hydrochloride Salt is similar to other thiamine derivatives such as thiamine mononitrate and thiamine chloride hydrochloride. it is unique in its specific structure and the presence of the nor group, which may influence its stability and reactivity . Other similar compounds include:
Thiamine Mononitrate: Used in food fortification and supplements.
Thiamine Chloride Hydrochloride: Commonly used in pharmaceutical formulations.
Properties
CAS No. |
49614-72-4 |
|---|---|
Molecular Formula |
C11H16Cl2N4OS |
Molecular Weight |
323.236 |
IUPAC Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
InChI Key |
FWNAAOBWGCASMX-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-] |
Synonyms |
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Hydrochloride Salt; 2’-Demethylthiamine Hydrochloride Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


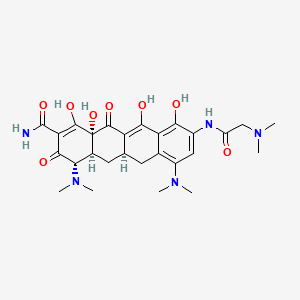
![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
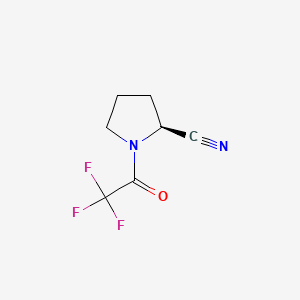
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
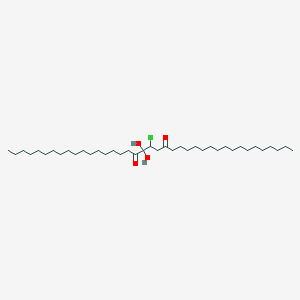
![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)
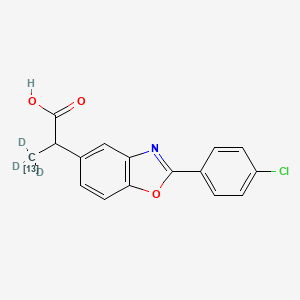
![1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B583440.png)
